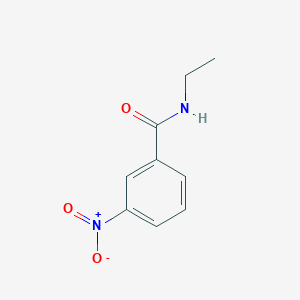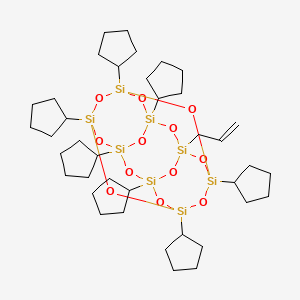
Ethyl (Z)-3-Iodo-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl (Z)-3-Iodo-2-butenoate is an organic compound characterized by the presence of an iodine atom attached to a butenoate ester. This compound is notable for its geometric isomerism, specifically the (Z)-configuration, where the higher priority substituents are on the same side of the double bond. This configuration can significantly influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl (Z)-3-Iodo-2-butenoate can be synthesized through various methods. One common approach involves the iodination of ethyl 2-butenoate. This reaction typically requires the presence of an iodine source, such as molecular iodine (I₂), and a suitable catalyst or promoter to facilitate the addition of the iodine atom to the double bond. The reaction conditions often include a solvent like acetic acid and a temperature range that promotes the formation of the (Z)-isomer.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: Ethyl (Z)-3-Iodo-2-butenoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted butenoates.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihalo compounds.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alkanes or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br₂) in solvents like dichloromethane.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed:
Substitution Reactions: Ethyl 3-hydroxy-2-butenoate or ethyl 3-amino-2-butenoate.
Addition Reactions: Ethyl 3,4-dihalo-2-butenoate.
Oxidation Reactions: Ethyl 3-iodo-2-butenoic acid.
Reduction Reactions: Ethyl 3-iodo-2-butanol or ethyl butanoate.
科学的研究の応用
Ethyl (Z)-3-Iodo-2-butenoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the preparation of more complex molecules through various chemical transformations.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions, particularly those involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for bioactive compounds with therapeutic properties.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism by which Ethyl (Z)-3-Iodo-2-butenoate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions, while the double bond allows for addition reactions. These properties enable the compound to interact with various molecular targets and pathways, influencing chemical and biological processes.
類似化合物との比較
Ethyl (E)-3-Iodo-2-butenoate: The (E)-isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.
Ethyl 3-Bromo-2-butenoate: A similar compound with a bromine atom instead of iodine.
Ethyl 3-Chloro-2-butenoate: A related compound with a chlorine atom.
Uniqueness: Ethyl (Z)-3-Iodo-2-butenoate is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions compared to its (E)-isomer and other halogenated analogs. The presence of the iodine atom also imparts distinct chemical properties, such as higher atomic mass and different reactivity patterns, compared to bromine or chlorine analogs.
特性
CAS番号 |
34450-62-9 |
|---|---|
分子式 |
C6H9IO2 |
分子量 |
240.04 g/mol |
IUPAC名 |
ethyl 3-iodobut-2-enoate |
InChI |
InChI=1S/C6H9IO2/c1-3-9-6(8)4-5(2)7/h4H,3H2,1-2H3 |
InChIキー |
LTFHTHBCTYXEAD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C(C)I |
正規SMILES |
CCOC(=O)C=C(C)I |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)







![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)



